molecular formula C20H25N5O3 B2618860 1-(3,4-Dimethoxybenzyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea CAS No. 1795298-98-4

1-(3,4-Dimethoxybenzyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea

Cat. No.: B2618860
CAS No.: 1795298-98-4
M. Wt: 383.452
InChI Key: PJSZOOOPFZTEPF-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea is a synthetic organic compound designed for advanced pharmaceutical and biochemical research. It features a pyrazolo[1,5-a]pyrimidine core, a privileged scaffold in medicinal chemistry known for its role as a bioisostere of purine nucleotides . This structure allows such compounds to interact with the ATP-binding sites of various kinase enzymes, making them valuable tools for investigating cell signaling pathways . The primary research value of this compound is its potential as a kinase inhibitor. Compounds based on the pyrazolo[1,5-a]pyrimidine scaffold have been identified as potent and selective inhibitors of clinically relevant kinases. For instance, derivatives have been developed as novel, selective, and orally bioavailable Discoidin Domain Receptor 1 (DDR1) inhibitors for anticancer drug discovery . Similarly, the pyrazolo[3,4-d]pyrimidine scaffold, a closely related analog, is widely employed in the design of Cyclin-Dependent Kinase (CDK) inhibitors, such as those targeting CDK2 for cancer treatment . The mechanism of action typically involves the compound binding to the kinase's active site, thereby competitively inhibiting ATP binding and subsequent protein phosphorylation, which can disrupt processes like cell proliferation, invasion, and adhesion in pathological states . This product is intended for research purposes only. It is strictly for use in laboratory settings and is not classified as a drug or medicinal product. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3/c1-14-9-19-22-12-16(13-25(19)24-14)5-4-8-21-20(26)23-11-15-6-7-17(27-2)18(10-15)28-3/h6-7,9-10,12-13H,4-5,8,11H2,1-3H3,(H2,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJSZOOOPFZTEPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)NCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxybenzyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea typically involves the following steps:

    Formation of the Benzyl Intermediate: The starting material, 3,4-dimethoxybenzyl chloride, is reacted with an appropriate amine to form the benzyl intermediate.

    Coupling with Pyrazolopyrimidine: The benzyl intermediate is then coupled with 2-methylpyrazolo[1,5-a]pyrimidine under suitable conditions to form the desired urea derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxybenzyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application being studied.

Comparison with Similar Compounds

Bis[2-amino-6-(aryl)nicotinonitrile] Derivatives (Compounds 4a–c, )

These compounds feature dual pyridine-cyano arms attached to a pyrazole core. Unlike the target compound, they lack a urea linker and instead incorporate nitrile groups. Antimicrobial testing in showed moderate activity against E. coli (MIC: 32–64 µg/mL), with furyl-substituted derivatives (e.g., 4a) outperforming chloro- or methoxybenzyl analogues. This suggests that electron-rich aromatic groups (e.g., dimethoxybenzyl in the target) may enhance activity, though direct comparisons are needed .

3,6-Dimethyl-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-ones (Compounds 5a,b, )

These compounds replace the pyrimidine ring with an oxazinone fused to pyrazole. The urea in acts as a reagent rather than a structural component. The methyl and phenyl substituents increase hydrophobicity (predicted logP: ~2.8) compared to the target compound’s dimethoxybenzyl group (estimated logP: ~3.5). This difference may influence blood-brain barrier penetration or cytochrome P450 interactions .

Quinoline-Pyrazolo-Pyrimidine Hybrids (DMH3, )

DMH3 incorporates a quinoline moiety linked to pyrazolo-pyrimidine via a phenylpropyl chain. The morpholine substituent in DMH3 improves aqueous solubility (clogP: 2.1) relative to the target’s dimethoxybenzyl group, highlighting trade-offs between solubility and aromatic stacking efficiency .

Pharmacokinetic and Physicochemical Properties

Property Target Compound Bis[nicotinonitrile] (4a) Pyrazolo[3,4-d]pyrimidinone (5a) DMH3 ()
Molecular Weight ~440 g/mol ~380 g/mol ~290 g/mol ~470 g/mol
Predicted logP ~3.5 ~2.9 ~2.8 ~2.1
Key Functional Groups Urea, dimethoxybenzyl Nitrile, furyl Oxazinone, methyl Quinoline, morpholine
Bioactivity Not reported Antimicrobial (MIC: 32 µg/mL) Not reported Kinase modulation

Its urea group may confer better target engagement than the nitriles or oxazinones in analogues .

Biological Activity

1-(3,4-Dimethoxybenzyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structural configuration that may influence its interaction with various biological targets.

Structural Overview

The compound consists of:

  • 3,4-Dimethoxybenzyl moiety: This part contributes to the lipophilicity and overall biological activity.
  • 2-Methylpyrazolo[1,5-a]pyrimidin-6-yl unit: Known for its pharmacological properties, this core structure is pivotal in mediating biological effects.

Biological Activity

Preliminary studies indicate that 1-(3,4-Dimethoxybenzyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea may exhibit several biological activities:

  • Antitumor Activity : Research has shown that pyrazole derivatives, including those similar to this compound, can inhibit key oncogenic pathways. They have demonstrated effectiveness against various cancer cell lines by targeting proteins such as BRAF(V600E) and EGFR .
  • Anti-inflammatory Effects : Compounds within the pyrazole class have been reported to possess anti-inflammatory properties. This is particularly relevant in the context of diseases characterized by chronic inflammation .
  • Antibacterial Properties : There is evidence suggesting that certain pyrazole derivatives exhibit antibacterial activity, making them potential candidates for developing new antibiotics .

The biological activity of 1-(3,4-Dimethoxybenzyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea is primarily attributed to its ability to interact with various molecular targets within biological systems. Interaction studies typically involve:

  • Cellular Assays : These assays help elucidate the compound's effects on cell proliferation and apoptosis.
  • Molecular Docking Studies : Such studies predict how the compound binds to specific proteins involved in disease processes.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally similar to 1-(3,4-Dimethoxybenzyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea:

Study FocusFindings
Antitumor ActivityPyrazole derivatives showed significant inhibitory activity against cancer cell lines by targeting BRAF and EGFR pathways .
Anti-inflammatory EffectsVarious pyrazole compounds exhibited the ability to reduce inflammation markers in vitro and in vivo models .
Antibacterial ActivityCertain derivatives demonstrated effectiveness against bacterial strains, suggesting potential as new antibiotic agents .

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